molecular formula C40H48O12S4 B1243988 4-tert-Butylsulfonylcalix[4]arene CAS No. 204190-49-8

4-tert-Butylsulfonylcalix[4]arene

Cat. No.: B1243988
CAS No.: 204190-49-8
M. Wt: 849.1 g/mol
InChI Key: BOLKLFFOYGXSKT-UHFFFAOYSA-N
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Description

4-tert-Butylsulfonylcalix4arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. This compound is characterized by the presence of tert-butylsulfonyl groups at the para positions of the phenolic units. Calixarenes, including 4-tert-Butylsulfonylcalix4arene, are known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, materials science, and environmental science .

Mechanism of Action

Target of Action

The primary targets of 4-tert-Butylsulfonylcalix4arene are a variety of paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals .

Mode of Action

The mode of action of 4-tert-Butylsulfonylcalix4arene involves the formation of an adjustable cavity from two molecules of the compound for the complexation of one alkaline earth metal ion . The size of this adjustable cavity changes depending on the ion within an appropriate range .

Biochemical Pathways

The biochemical pathways affected by 4-tert-Butylsulfonylcalix4

Pharmacokinetics

The pharmacokinetics of 4-tert-Butylsulfonylcalix4arene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the available literature

Result of Action

The result of the action of 4-tert-Butylsulfonylcalix4arene is the formation of complexes with various metals . These complexes can be used as metalloligands in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .

Action Environment

The action of 4-tert-Butylsulfonylcalix4arene can be influenced by several environmental factors. For instance, the compound maintains excellent extraction ability for Cs (I) and Sr (II) under an irradiation dose of 1.0 × 10^4 1.1 × 10^6 Gy . Moreover, the main structure of the compound remains unchanged when the temperature is below 400 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylsulfonylcalix4arene typically involves the sulfonation of p-tert-butylcalix4arene. The process begins with the preparation of p-tert-butylcalix4arene, which is synthesized by the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The resulting calixarene is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of 4-tert-Butylsulfonylcalix4arene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylsulfonylcalix4arene undergoes various chemical reactions, including:

Common Reagents and Conditions:: Major Products::

Comparison with Similar Compounds

Similar Compounds::

  • p-tert-Butylcalix4arene: Lacks the sulfonyl groups, making it less effective in forming certain host-guest complexes.
  • p-tert-Butylthiacalix4arene: Contains sulfur atoms in place of oxygen atoms in the calixarene ring, offering different binding properties.
  • p-tert-Butylsulfinylcalix4arene: Similar to 4-tert-Butylsulfonylcalix4arene but with sulfinyl groups instead of sulfonyl groups .

Uniqueness: 4-tert-Butylsulfonylcalix4arene is unique due to its enhanced ability to form stable host-guest complexes with a wide range of molecules and ions. The presence of sulfonyl groups increases its solubility in various solvents and improves its binding affinity compared to other calixarenes .

Properties

IUPAC Name

5,11,17,23-tetratert-butyl-2,2,8,8,14,14,20,20-octaoxo-2λ6,8λ6,14λ6,20λ6-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48O12S4/c1-37(2,3)21-13-25-33(41)26(14-21)54(47,48)28-16-23(39(7,8)9)18-30(35(28)43)56(51,52)32-20-24(40(10,11)12)19-31(36(32)44)55(49,50)29-17-22(38(4,5)6)15-27(34(29)42)53(25,45)46/h13-20,41-44H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLKLFFOYGXSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)S(=O)(=O)C3=CC(=CC(=C3O)S(=O)(=O)C4=CC(=CC(=C4O)S(=O)(=O)C5=C(C(=CC(=C5)C(C)(C)C)S2(=O)=O)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466017
Record name 4-tert-Butylsulfonylcalix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204190-49-8
Record name 4-tert-Butylsulfonylcalix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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